1-Benzyl-3-bromobenzene 1-Benzyl-3-bromobenzene
Brand Name: Vulcanchem
CAS No.: 27798-39-6
VCID: VC2318999
InChI: InChI=1S/C13H11Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
SMILES: C1=CC=C(C=C1)CC2=CC(=CC=C2)Br
Molecular Formula: C13H11B
Molecular Weight: 247.13 g/mol

1-Benzyl-3-bromobenzene

CAS No.: 27798-39-6

Cat. No.: VC2318999

Molecular Formula: C13H11B

Molecular Weight: 247.13 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-bromobenzene - 27798-39-6

Specification

CAS No. 27798-39-6
Molecular Formula C13H11B
Molecular Weight 247.13 g/mol
IUPAC Name 1-benzyl-3-bromobenzene
Standard InChI InChI=1S/C13H11Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Standard InChI Key KMBNQIVUWJLMIN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC(=CC=C2)Br
Canonical SMILES C1=CC=C(C=C1)CC2=CC(=CC=C2)Br

Introduction

Chemical Identity and Properties

1-Benzyl-3-bromobenzene is an aromatic compound characterized by its unique substitution pattern. The compound features a benzyl group and a bromine atom attached to a benzene ring, giving it distinctive chemical reactivity patterns.

Basic Information

The compound's molecular formula is C₁₃H₁₁Br with a molecular weight of 247.13 g/mol . It is registered with CAS number 27798-39-6 and MFCD number MFCD18432375 . The compound is identified in chemical databases with a PubChem ID of 597532 .

Structural Characteristics

1-Benzyl-3-bromobenzene can be represented by the SMILES notation C(c1ccccc1)c1cccc(c1)[Br] . Its InChI Key is KMBNQIVUWJLMIN-UHFFFAOYSA-N . The structure consists of a benzene ring with a benzyl substituent at position 1 and a bromine atom at position 3, creating a meta-substitution pattern with respect to these two groups.

Table 1: Structural and Chemical Properties of 1-Benzyl-3-bromobenzene

PropertyValueSource
Molecular FormulaC₁₃H₁₁Br
Molecular Weight247.13 g/mol
CAS Number27798-39-6
MFCD NumberMFCD18432375
SMILESC(c1ccccc1)c1cccc(c1)[Br]
InChI KeyKMBNQIVUWJLMIN-UHFFFAOYSA-N
PubChem ID597532
Standard Purity95%

Preparation Methods

The synthesis of 1-Benzyl-3-bromobenzene can be achieved through various methodologies, with different approaches yielding different levels of purity and efficiency.

Laboratory Synthesis Routes

One common synthetic approach involves the bromination of 1-benzylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst. This process typically employs catalysts such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the selective bromination at the meta position relative to the benzyl group. The reaction requires careful control of conditions to ensure positional selectivity.

Industrial Production

At industrial scales, the production of 1-Benzyl-3-bromobenzene follows similar synthetic routes but with optimized parameters for large-scale manufacturing. The industrial processes emphasize:

  • High-purity reagents

  • Optimized reaction conditions

  • Temperature and pressure control

  • Continuous monitoring of reaction progress

  • Purification protocols to achieve commercial-grade purity (typically 95% or higher)

Chemical Reactivity

1-Benzyl-3-bromobenzene demonstrates rich chemical reactivity, particularly due to the presence of the bromine atom as a reactive site for various transformations.

Major Reaction Types

The compound participates in several key reaction types:

Nucleophilic Substitution Reactions

The bromine atom serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines, which can replace the bromine to form new C-O, C-N, or other C-X bonds.

Oxidation Reactions

The benzyl group can undergo oxidation reactions, particularly at the benzylic position. Depending on reaction conditions and oxidizing agents, this can lead to the formation of benzylic alcohols, aldehydes, or carboxylic acids.

Reduction Reactions

Reductive processes can remove the bromine atom to form 1-benzylbenzene or convert the compound to other derivatives.

Reaction Conditions and Reagents

Table 2: Common Reaction Conditions for 1-Benzyl-3-bromobenzene Transformations

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
Nucleophilic SubstitutionNaOH, KOH, R-NH₂Polar solvents, elevated temperaturesPhenyl ethers, amines, thioethers
OxidationKMnO₄, CrO₃Aqueous or acidic conditionsBenzyl alcohols, aldehydes
ReductionPd/C with H₂, LiAlH₄Room temperature to moderate heating1-Benzylbenzene, reduced derivatives
Cross-couplingPd catalysts, organometallic reagentsInert atmosphere, organic solventsBiaryl compounds

Applications in Scientific Research

1-Benzyl-3-bromobenzene serves multiple purposes across various scientific disciplines due to its versatile structure and reactivity.

Organic Synthesis Applications

The compound functions primarily as an intermediate in the synthesis of more complex organic molecules. Its reactive bromine site allows for further functionalization through various chemical transformations, making it valuable in constructing more complex molecular architectures.

Medicinal Chemistry

In medicinal chemistry, 1-Benzyl-3-bromobenzene and its derivatives serve as precursors for bioactive compounds. The bromine substituent allows for diverse chemical transformations, enabling the creation of compound libraries for drug discovery programs.

Biological Activity

Research has identified several promising biological activities associated with 1-Benzyl-3-bromobenzene and its structural derivatives.

CompoundCancer Cell LineIC₅₀ (μM)
7dMCF-7 (Breast)2.93 ± 0.47
7cMCF-7 (Breast)7.17 ± 0.94
12dA-549 (Lung)13.92 ± 1.21
Doxorubicin (control)MCF-7 (Breast)4.30 ± 0.84

The mechanism of action for these derivatives appears to involve modulation of apoptotic pathways and inhibition of key signaling molecules like VEGFR-2, which plays a critical role in tumor angiogenesis.

Enzyme Inhibition Properties

Another significant biological activity associated with related compounds involves enzyme inhibition. Specifically, studies have implicated these structures in the inhibition of ACMS decarboxylase (ACMSD), an enzyme linked to NAD+ biosynthesis and energy metabolism.

Inhibition of ACMSD can potentially increase NAD+ levels in biological systems, including Caenorhabditis elegans and mammalian tissues. This activity suggests potential therapeutic applications for conditions associated with dysregulated NAD+ metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Benzyl-3-bromobenzene, it is instructive to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities with 1-Benzyl-3-bromobenzene but differ in key aspects:

Table 4: Comparison with Structural Analogs

CompoundKey DifferencesImpact on Reactivity
Bromobenzene (C₆H₅Br)Lacks benzyl groupSimpler structure with fewer reactive sites
1-Benzyl-4-bromobenzeneBromine at para positionDifferent regioselectivity in reactions
1-Benzyl-3-chlorobenzeneChlorine instead of bromineLess reactive in nucleophilic substitutions
3-BenzylbromobenzeneAlternate naming, same structureIdentical reactivity profile

Structure-Activity Relationships

The positioning of substituents on the benzene ring significantly influences reactivity patterns and biological activities. The meta position of the bromine relative to the benzyl group in 1-Benzyl-3-bromobenzene creates a specific electronic and steric environment that distinguishes its chemical behavior from its isomers.

Retrosynthesis Analysis

Modern approaches to synthesizing 1-Benzyl-3-bromobenzene often employ retrosynthetic analysis to identify the most efficient synthetic routes.

Strategic Considerations

One-Step Synthesis Options

Focused one-step syntheses provide direct routes to 1-Benzyl-3-bromobenzene, streamlining the manufacturing process. The minimum plausibility threshold for viable synthetic routes is typically set at 0.01, with relevance heuristics used for precursor scoring.

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